![molecular formula C9H12F3NO3S B14435049 1-[3,3,3-Trifluoro-2-(sulfanylmethyl)propanoyl]-D-proline CAS No. 77171-94-9](/img/structure/B14435049.png)
1-[3,3,3-Trifluoro-2-(sulfanylmethyl)propanoyl]-D-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3,3,3-Trifluoro-2-(sulfanylmethyl)propanoyl]-D-proline is a synthetic compound characterized by the presence of trifluoromethyl and sulfanylmethyl groups attached to a proline backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,3,3-Trifluoro-2-(sulfanylmethyl)propanoyl]-D-proline typically involves the reaction of 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid with D-proline. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-[3,3,3-Trifluoro-2-(sulfanylmethyl)propanoyl]-D-proline can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The proline backbone can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced trifluoromethyl derivatives.
Substitution: Various substituted proline derivatives.
Applications De Recherche Scientifique
1-[3,3,3-Trifluoro-2-(sulfanylmethyl)propanoyl]-D-proline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[3,3,3-Trifluoro-2-(sulfanylmethyl)propanoyl]-D-proline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfanylmethyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid: Similar in structure but lacks the proline backbone.
3,3,3-Trifluoro-2-(sulfanylmethyl)propanoic acid: Similar but does not contain the proline moiety.
Uniqueness
1-[3,3,3-Trifluoro-2-(sulfanylmethyl)propanoyl]-D-proline is unique due to the combination of the trifluoromethyl and sulfanylmethyl groups with the proline backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
77171-94-9 |
|---|---|
Formule moléculaire |
C9H12F3NO3S |
Poids moléculaire |
271.26 g/mol |
Nom IUPAC |
(2R)-1-[3,3,3-trifluoro-2-(sulfanylmethyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H12F3NO3S/c10-9(11,12)5(4-17)7(14)13-3-1-2-6(13)8(15)16/h5-6,17H,1-4H2,(H,15,16)/t5?,6-/m1/s1 |
Clé InChI |
PPHPDJQYQOXIEP-PRJDIBJQSA-N |
SMILES isomérique |
C1C[C@@H](N(C1)C(=O)C(CS)C(F)(F)F)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CS)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


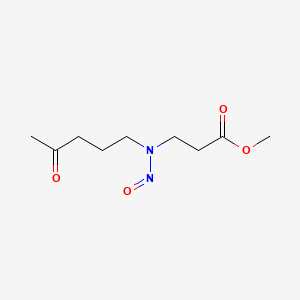

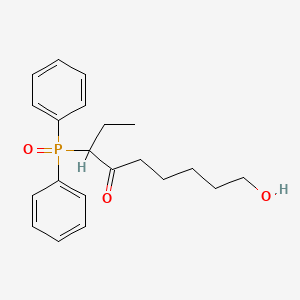

![Methyl bis[(1H-tetrazol-1-yl)]phosphinite](/img/structure/B14434984.png)

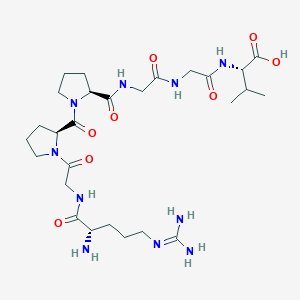
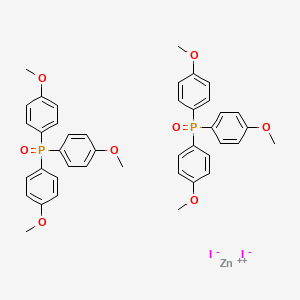
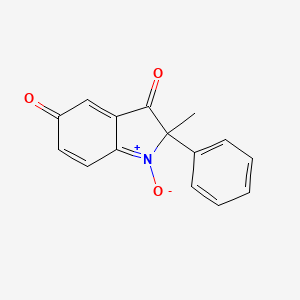
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}hydrazine](/img/structure/B14435009.png)

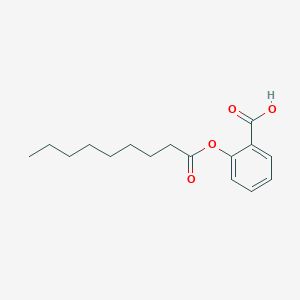

![6a-Methyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14435044.png)
